Triethylborane-Diethylenetriamine complex(TEB-DETA)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

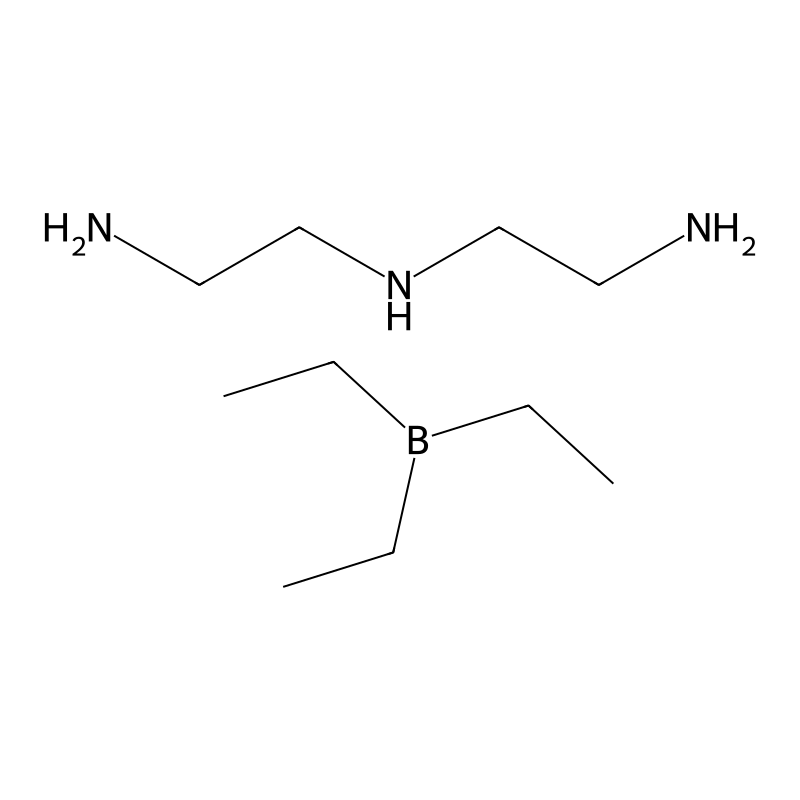

Triethylborane-Diethylenetriamine complex is a chemical compound formed from the reaction of triethylborane and diethylenetriamine. This complex has the molecular formula C₁₀H₂₈BN₃ and a molar mass of 201.17 g/mol. Triethylborane itself is an organoborane compound characterized by its colorless, pyrophoric liquid state, primarily used in organic synthesis and as an ignition agent in aerospace applications . The diethylenetriamine component contributes to the complex's unique properties, enhancing its reactivity and potential applications in various fields.

- Lewis Acid Catalysis: TEB-DETA can act as a Lewis acid catalyst in various organic reactions, such as hydroboration and polymerization. The boron atom accepts electron pairs from substrates, facilitating their activation and subsequent reactions.

- Hydride Transfer: The ethyl groups bonded to boron can act as hydride donors in specific reactions, participating in hydrogen transfer processes.

- Complex Formation: TEB-DETA can form complexes with other Lewis bases, potentially altering their properties or facilitating their interactions with other molecules.

TEB-DETA is a potentially hazardous compound due to the following factors:

- Air and Moisture Sensitivity: As mentioned earlier, TEB-DETA readily reacts with moisture and oxygen, releasing volatile and potentially toxic compounds.

- Toxicity: Triethylborane, a component of TEB-DETA, is known to be a skin irritant and may cause respiratory problems upon inhalation. []

- Flammability: TEB-DETA is likely flammable due to the presence of organic groups.

Reduction Reactions:

- TEB-DETA excels as a reducing agent for various functional groups. Its Lewis acidic boron center readily accepts electrons, facilitating the reduction of:

- Aldehydes and Ketones: TEB-DETA efficiently converts aldehydes to primary alcohols and ketones to secondary alcohols. Source: Unipex - Triethylborane-Diethylenetriamine:

- Carboxylic Acids, Esters, and Amides: TEB-DETA can reduce carboxylic acids to primary alcohols, esters to primary alcohols, and amides to amines. [Source: ScienceDirect - Comprehensive Organic Name Reactions and Reagents, Volume 4 (2010)]

- Due to its controlled reactivity compared to other boron hydrides, TEB-DETA offers selectivity in reductions, minimizing unwanted side reactions.

Hydroboration Reactions:

- TEB-DETA participates in hydroboration reactions, adding a boron-hydrogen bond across unsaturated carbon-carbon bonds (alkenes and alkynes).

- The complex acts as a source of Et3BH2 (triethylborane), a key intermediate in hydroboration. The diethylenetriamine (DETA) ligand stabilizes the Et3BH2, making it a more manageable reagent for hydroboration compared to using pure Et3BH2, which is pyrophoric (ignites spontaneously).

Other Applications:

- TEB-DETA finds use in other research areas such as:

- Deoxygenation: Removal of oxygen atoms from organic molecules.

- Desulfurization: Elimination of sulfur atoms from organic compounds.

- Polymer synthesis: As a catalyst or reaction intermediate in specific polymerizations.

- Radical Polymerization: The complex can generate radicals that initiate polymerization reactions, making it valuable in producing acrylic adhesives and resins.

- Reduction Reactions: It may also serve as a reducing agent in organic synthesis, similar to other organoboranes.

The synthesis of triethylborane-diethylenetriamine complex typically involves the direct combination of triethylborane with diethylenetriamine under controlled conditions. The general procedure includes:

- Reagents: Obtain pure triethylborane and diethylenetriamine.

- Reaction Setup: Conduct the reaction in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Mixing: Combine the two reagents in a suitable solvent or directly at room temperature.

- Isolation: Purify the resulting complex through distillation or chromatography if necessary.

The triethylborane-diethylenetriamine complex finds applications across various industries:

- Polymer Chemistry: Used as a radical initiator in fast-curing polymerization processes for adhesives and coatings.

- Organic Synthesis: Acts as a reagent for stereochemical control and selective reduction reactions.

- Aerospace: Potentially useful in specialized ignition systems due to its pyrophoric nature.

Interaction studies involving the triethylborane-diethylenetriamine complex often focus on its reactivity with other chemical species. For instance:

- Metal Ion Complexation: Diethylenetriamine can form chelates with transition metals, which may alter the reactivity profile of the triethylborane component.

- Polymer Interactions: Research into how this complex interacts with various monomers during polymerization can provide insights into optimizing reaction conditions for better yields and properties.

Several compounds share similarities with the triethylborane-diethylenetriamine complex, particularly within the realm of organoboranes and amine complexes. Here are some notable examples:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Triethylborane | Colorless pyrophoric liquid; used in ignition systems | Primarily serves as a radical initiator |

| Diisopropylamino-triethylborane | Similar structure but different amine substitution | Often used in different catalytic processes |

| Tri-n-butylborane | Larger alkyl groups; less reactive than triethylborane | More stable but less versatile |

| Diethylenetriamine | Forms stable complexes with metals; used in chelation | Enhances reactivity when combined with boranes |

The uniqueness of the triethylborane-diethylenetriamine complex lies in its combination of properties from both components, making it particularly effective as a radical initiator while also providing potential for metal ion interactions due to diethylenetriamine.